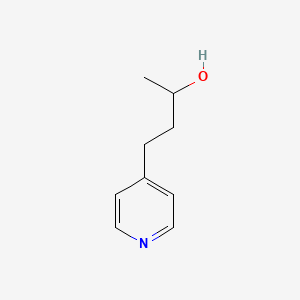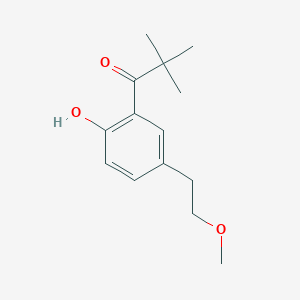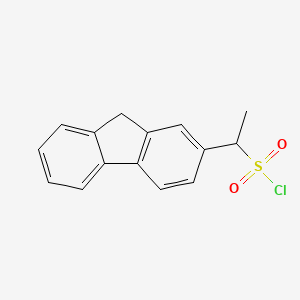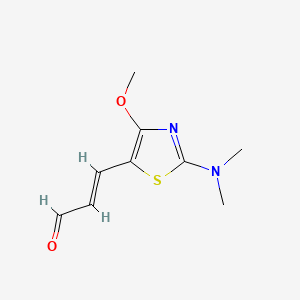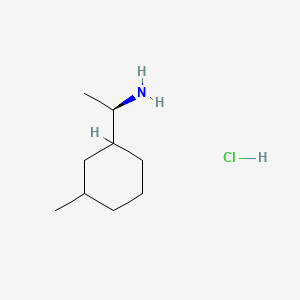
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The optimal conditions for this reaction include using ATA-025 as the enzyme and dimethylsulfoxide as the co-solvent. The reaction is carried out at a temperature of 45°C and a pH of 8.0, resulting in high conversion rates and product yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as enzyme loading, substrate loading, temperature, and pH, are carefully controlled to achieve maximum conversion and product formation .
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and fine chemicals . In biology, it serves as a precursor for the development of bioactive compounds and enzyme inhibitors. In medicine, it is utilized in the synthesis of drugs for treating conditions such as hyperparathyroidism and Alzheimer’s disease . Additionally, in the industrial sector, it is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (1R,3R)-1-Ethyl-3-methylcyclohexane
- (1R,3S)-1-Ethyl-3-methylcyclohexane
- (1R,3R)-1-ethyl-3-methoxycyclohexane
Uniqueness: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its chiral properties and its ability to serve as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its specific structure and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
(1R)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m1./s1 |
Clé InChI |
YDOGOFIRWAEJBC-NHLJRWNWSA-N |
SMILES isomérique |
CC1CCCC(C1)[C@@H](C)N.Cl |
SMILES canonique |
CC1CCCC(C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


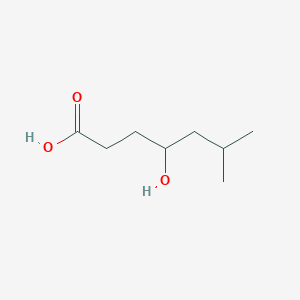
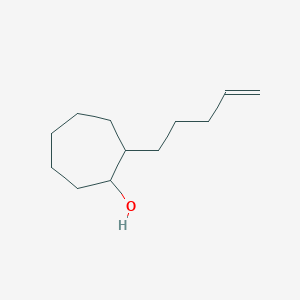
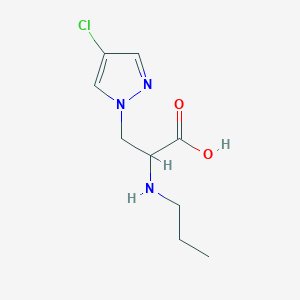

![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
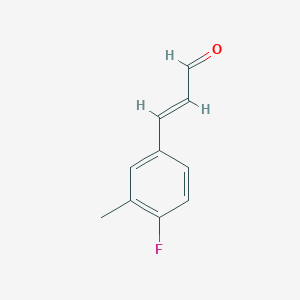
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)
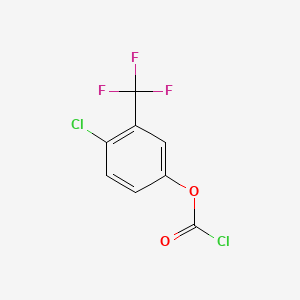
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
